6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with the molecular formula C20H22F3NO2 . This compound is characterized by the presence of diethoxy groups at the 6 and 7 positions, a trifluoromethyl group attached to a phenyl ring, and a tetrahydroisoquinoline core structure. The trifluoromethyl group is known for its ability to enhance the physicochemical and pharmacological properties of molecules, making this compound of significant interest in various fields of research .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced isoquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, potentially leading to significant biological effects. Detailed studies on the exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. These compounds share the tetrahydroisoquinoline core but differ in the substituents attached to the core structure. The presence of the trifluoromethyl group in 6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline makes it unique, as this group significantly enhances its physicochemical and pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C20H22F3NO2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H22F3NO2/c1-3-25-17-11-13-8-9-24-19(16(13)12-18(17)26-4-2)14-6-5-7-15(10-14)20(21,22)23/h5-7,10-12,19,24H,3-4,8-9H2,1-2H3 |
InChI Key |
GIAAWMMXZKYCJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)C(F)(F)F)OCC |
Origin of Product |
United States |
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